molecular formula C13H24O B14650016 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane CAS No. 54344-80-8

2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane

Cat. No.: B14650016
CAS No.: 54344-80-8
M. Wt: 196.33 g/mol
InChI Key: BWTLRYKEQAABBN-UHFFFAOYSA-N
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Description

2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane is a chemical compound known for its unique structure and properties. It is a spiro compound, which means it has a bicyclic structure with two rings sharing a single atom. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane include:

  • 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene
  • 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol

Uniqueness

What sets this compound apart from similar compounds is its unique spiro structure and specific chemical properties. This uniqueness makes it valuable in various scientific research applications and industrial uses.

Properties

CAS No.

54344-80-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2,6,6,10-tetramethyl-1-oxaspiro[4.5]decane

InChI

InChI=1S/C13H24O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h10-11H,5-9H2,1-4H3

InChI Key

BWTLRYKEQAABBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C12CCC(O2)C)(C)C

Origin of Product

United States

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